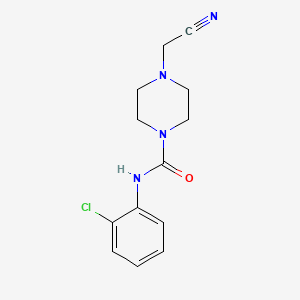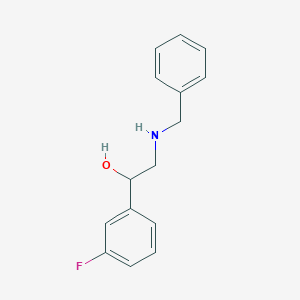
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the field of neuroscience for its potential therapeutic applications. CPP is a potent inhibitor of the enzyme aminopeptidase N (APN), which plays a crucial role in the metabolism of neuropeptides and neurotransmitters. In
Mecanismo De Acción
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of APN, which is a membrane-bound metalloprotease that cleaves peptides and proteins at the amino terminus. APN is widely expressed in the brain and is involved in the metabolism of various neuropeptides and neurotransmitters, including enkephalins, substance P, and angiotensin II. By inhibiting APN, this compound can increase the levels of these peptides and neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA activity and neuropeptide metabolism, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has also been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These effects may contribute to the cognitive-enhancing and neuroprotective properties of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide is its high potency and selectivity for APN inhibition. This allows for precise modulation of neuropeptide and neurotransmitter metabolism in the brain, which may be useful for studying the role of these molecules in various physiological and pathological processes. However, the high potency of this compound also poses a challenge for dosing and toxicity studies, as even small variations in dose can have significant effects on APN activity and peptide metabolism.
Direcciones Futuras
Future research on N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide may focus on exploring its therapeutic potential in various neurological disorders, including addiction, epilepsy, and depression. Additionally, further studies may investigate the molecular mechanisms underlying the effects of this compound on neurotransmitter systems and BDNF expression. Finally, the development of more selective and less toxic APN inhibitors may provide new insights into the role of neuropeptide and neurotransmitter metabolism in the brain.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide involves the reaction of 1-boc-piperazine with 2-chlorobenzonitrile, followed by deprotection of the Boc group with trifluoroacetic acid and subsequent reaction with cyanomethyl magnesium bromide. The resulting product is then treated with ammonium chloride to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and depression. In preclinical studies, this compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. This effect may contribute to the anxiolytic and anticonvulsant properties of this compound.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c14-11-3-1-2-4-12(11)16-13(19)18-9-7-17(6-5-15)8-10-18/h1-4H,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYQMBDRGGUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B7559968.png)
![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)
![5,7-dimethyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7559996.png)

![2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)
![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)